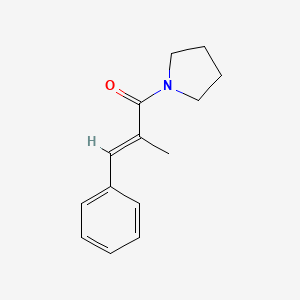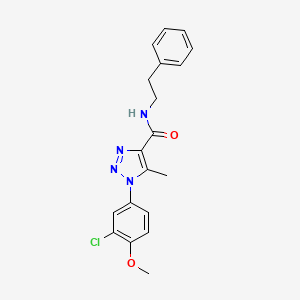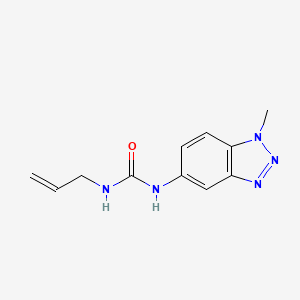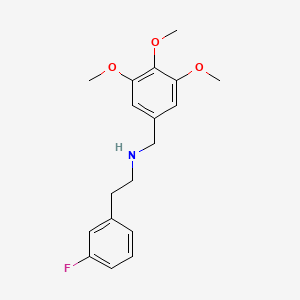
1-(2-methyl-3-phenylacryloyl)pyrrolidine
Vue d'ensemble
Description
1-(2-methyl-3-phenylacryloyl)pyrrolidine, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP is a pyrrolidine derivative, and its synthesis and mechanism of action have been extensively studied.
Mécanisme D'action
1-(2-methyl-3-phenylacryloyl)pyrrolidine acts as a selective dopamine D3 receptor antagonist. It has been shown to have high affinity and selectivity for the D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways in the brain. By blocking the D3 receptor, this compound may modulate dopamine transmission and affect behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its therapeutic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methyl-3-phenylacryloyl)pyrrolidine has several advantages for lab experiments. It is a highly selective D3 receptor antagonist, which allows for specific modulation of dopamine transmission. This compound has also been shown to have low toxicity and good bioavailability. However, one limitation of this compound is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Orientations Futures
There are several future directions for research on 1-(2-methyl-3-phenylacryloyl)pyrrolidine. One area of interest is its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have applications in the treatment of substance use disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may have applications in the treatment of conditions such as Alzheimer's and Parkinson's. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis and mechanism of action have been extensively studied, and it has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound acts as a selective dopamine D3 receptor antagonist and may modulate dopamine transmission and affect behavior. This compound has several advantages for lab experiments, such as its high selectivity and low toxicity, but its long-term effects are not yet fully understood. Future research on this compound may have important implications for the treatment of addiction and neurodegenerative diseases.
Applications De Recherche Scientifique
1-(2-methyl-3-phenylacryloyl)pyrrolidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-2-methyl-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(11-13-7-3-2-4-8-13)14(16)15-9-5-6-10-15/h2-4,7-8,11H,5-6,9-10H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNSRKLQKKRFKL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4680829.png)
![5-{[(4,6,7-trimethyl-2-quinazolinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4680835.png)


![N-(3-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4680854.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4680864.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4680870.png)
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4680876.png)
![ethyl {[4-(2-hydroxyethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680879.png)
![3-chloro-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4680882.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680890.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4680896.png)
![N-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4680898.png)